4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide
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Overview
Description
4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline moiety, a benzamide group, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the quinazoline core, which is then functionalized with a phenyl group and a chloro substituent. The sulfanyl linkage is introduced through a thiolation reaction, followed by the attachment of the benzamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl linkage may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-chloroethyl)benzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
4-chloro-N-{2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl}benzamide stands out due to its unique combination of a quinazoline core, a phenyl group, and a sulfanyl linkage This structure imparts specific chemical and biological properties that may not be present in similar compounds
Properties
Molecular Formula |
C23H17Cl2N3OS |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
4-chloro-N-[2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-8-6-16(7-9-17)22(29)26-12-13-30-23-27-20-11-10-18(25)14-19(20)21(28-23)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29) |
InChI Key |
WWKYFABYRMROOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCCNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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